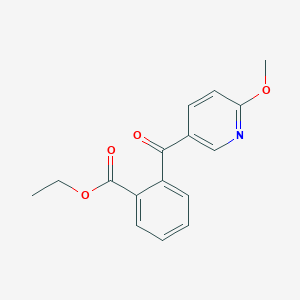

Ethyl 2-(6-methoxynicotinoyl)benzoate

Description

Ethyl 2-(6-methoxynicotinoyl)benzoate is an ester derivative featuring a benzoate backbone substituted with a 6-methoxy-nicotinoyl group. The compound’s structure combines a pyridine ring (nicotinoyl moiety) with a methoxy group at the 6-position and an ethyl ester at the benzoate’s 2-position. Its structural uniqueness lies in the electronic and steric effects imparted by the nicotinoyl group, which differentiates it from simpler benzoate esters like ethyl 2-methoxybenzoate .

Properties

Molecular Formula |

C16H15NO4 |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

ethyl 2-(6-methoxypyridine-3-carbonyl)benzoate |

InChI |

InChI=1S/C16H15NO4/c1-3-21-16(19)13-7-5-4-6-12(13)15(18)11-8-9-14(20-2)17-10-11/h4-10H,3H2,1-2H3 |

InChI Key |

RJKBNCVNIBFPQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CN=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with ethyl 2-(6-methoxynicotinoyl)benzoate:

Key Differences and Implications

Ester Group Variation: Methyl vs. Ethyl

- Mthis compound (C₁₅H₁₃NO₄) differs only in the ester group (methyl vs. ethyl). Storage conditions for the methyl analog recommend a dry, cool environment, suggesting similar stability requirements for the ethyl derivative .

Substituent Position and Type

- Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃) lacks the nicotinoyl group but has a methoxy substituent directly on the benzoate ring. This simpler structure is approved for food use under JECFA/FCC standards, whereas the nicotinoyl-containing compound may have specialized applications due to its pyridine-derived moiety .

- I-6501 and I-6502 feature thioether/ether linkages and isoxazole-amino chains, which are structurally distinct from the nicotinoyl group. These differences likely confer unique biological activities, such as enzyme inhibition or receptor binding, compared to the pyridine-based target compound .

Reactivity in Polymer Chemistry

- Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity as a co-initiator in resins compared to methacrylate derivatives. By analogy, the electron-withdrawing nicotinoyl group in this compound could enhance its reactivity in photopolymerization or catalysis, though experimental data is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.